N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide
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Description
N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide is a useful research compound. Its molecular formula is C27H26N4O5S and its molecular weight is 518.59. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Quinazolin-4-yl-aminobenzenesulfonamide derivatives, which are structurally related to the compound , have been synthesized and characterized. Their structures were confirmed using various spectroscopic techniques and X-ray diffraction studies. These studies are crucial for understanding the molecular interactions and properties of similar compounds (Kumar et al., 2018).
Antiviral Activities
- Novel quinazolin-4(3H)-one derivatives, which share a core structure with the compound , have demonstrated significant antiviral activities against a range of viruses including influenza and severe acute respiratory syndrome corona virus (Selvam et al., 2007).
Anticancer Properties
- Certain quinazolinone derivatives have exhibited high anti-monoamine oxidase and antitumor activity, suggesting potential applications in cancer treatment. This indicates that compounds with similar structures, like the one , might also possess antitumor properties (Markosyan et al., 2015).
Thymidylate Synthase Inhibition
- Analogous compounds such as N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid have been investigated for their potential in inhibiting thymidylate synthase, a key enzyme in DNA synthesis. This suggests that compounds like N-(1,3-Benzodioxol-5-yl)-2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide may have similar applications (Tochowicz et al., 2013).
Antimicrobial Activities
- Some quinazolin-4(3H)-one derivatives have shown promising antimicrobial activity, indicating the potential of similar compounds in treating bacterial infections (Alagarsamy et al., 2015).
Neuroprotective Effects
- Compounds like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, which share structural elements with the compound , have demonstrated neuroprotective effects in cerebral ischemia, suggesting a potential application in neurological disorders (Sheardown et al., 1990).
Inhibition of Kinase Domains
- 2-(Quinazolin-4-ylamino)-[1,4] benzoquinone derivatives, structurally related to the compound , have been found to be potent inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2). This suggests potential applications in targeting specific kinase domains for therapeutic purposes (Wissner et al., 2005).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5S/c1-4-24(26(32)29-16-9-10-22-23(13-16)36-15-35-22)37-27-30-21-8-6-5-7-20(21)25(31-27)28-17-11-18(33-2)14-19(12-17)34-3/h5-14,24H,4,15H2,1-3H3,(H,29,32)(H,28,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCDQQMNQNTPGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C(=N3)NC5=CC(=CC(=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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